molecular formula C25H22ClN3O2S B2377576 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline CAS No. 866871-55-8

3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2377576
CAS No.: 866871-55-8
M. Wt: 463.98
InChI Key: JLYZFSPKKYJXOQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group and a piperazine ring bearing a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using 4-chlorophenylpiperazine as a starting material.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline ring.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties.

    Benzenesulfonyl derivatives: Compounds with similar sulfonyl groups.

    Quinoline derivatives: Compounds with a quinoline core.

Uniqueness

3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline is unique due to the combination of these functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-10-12-20(13-11-19)28-14-16-29(17-15-28)25-22-8-4-5-9-23(22)27-18-24(25)32(30,31)21-6-2-1-3-7-21/h1-13,18H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYZFSPKKYJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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